molecular formula C25H20ClNO7 B11142896 7-Chloro-2-(furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11142896
M. Wt: 481.9 g/mol
InChI Key: MWVZROFVFUKGBS-UHFFFAOYSA-N
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Description

7-Chloro-2-(furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic dihydrochromenopyrroledione derivative characterized by a fused chromenopyrrole-dione core. Key structural features include:

  • A 7-chloro substituent on the chromene moiety, enhancing electrophilic reactivity.
  • A furan-2-ylmethyl group at position 2, contributing π-conjugation and moderate hydrophobicity.
  • A 3,4,5-trimethoxyphenyl group at position 1, providing steric bulk and electron-donating effects via methoxy substituents.

Properties

Molecular Formula

C25H20ClNO7

Molecular Weight

481.9 g/mol

IUPAC Name

7-chloro-2-(furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H20ClNO7/c1-30-18-9-13(10-19(31-2)23(18)32-3)21-20-22(28)16-11-14(26)6-7-17(16)34-24(20)25(29)27(21)12-15-5-4-8-33-15/h4-11,21H,12H2,1-3H3

InChI Key

MWVZROFVFUKGBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Three-Component Assembly

A foundational approach involves a three-component reaction (3-CR) of 3-formylchromones, isocyanides, and amines. For the target compound, the protocol adapts as follows:

  • Chromene aldehyde : 7-Chloro-3-formylchromone serves as the starting electrophile.

  • Isocyanide : Furan-2-ylmethyl isocyanide introduces the furan moiety.

  • Amine : 3,4,5-Trimethoxyaniline provides the aryl group.

Procedure :

  • Combine 7-chloro-3-formylchromone (1.0 eq), 3,4,5-trimethoxyaniline (2.0 eq), and furan-2-ylmethyl isocyanide (1.0 eq) in methanol with p-toluenesulfonic acid (0.05 eq).

  • Stir at room temperature for 12 hours to form the imine intermediate.

  • Concentrate the mixture, redissolve in toluene, add pyridine (3.0 eq), and heat at 90°C for 24 hours to induce cyclization.

  • Purify via flash chromatography (ethyl acetate/hexane, 1:30) to yield the product (65–72%).

Key Data :

ParameterValueSource
Yield65–72%
Reaction Time36 hours total
Purification MethodFlash chromatography

One-Pot MCR with Post-Cyclization

An alternative one-pot method employs methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 3,4,5-trimethoxybenzaldehyde, and furfurylamine:

  • React methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1.0 eq) with 3,4,5-trimethoxybenzaldehyde (1.1 eq) and furfurylamine (1.0 eq) in ethanol at 40°C for 1 hour.

  • Add acetic acid (1 mL) and reflux at 80°C for 20 hours to form the chromeno-pyrrole core.

  • Isolate via crystallization (ethanol) with yields of 70–76%.

Advantages :

  • Eliminates chromatography, enhancing scalability.

  • Tolerates electron-donating groups (e.g., methoxy).

Stepwise Synthesis via Intermediate Functionalization

Chlorination and Alkylation

A sequential approach builds the core before introducing substituents:

  • Synthesize 1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione via MCR.

  • Chlorinate at position 7 using N-chlorosuccinimide (NCS) in DMF at 0°C (yield: 82%).

  • Alkylate the pyrrole nitrogen with furan-2-ylmethyl bromide (1.2 eq) and K₂CO₃ in DMF at 60°C (yield: 68%).

Challenges :

  • Regioselectivity during chlorination requires strict temperature control.

  • Alkylation may produce N- and O-alkylated byproducts.

Optimization Strategies

Solvent and Catalyst Screening

Comparative studies highlight optimal conditions:

SolventCatalystTemperatureYieldSource
ToluenePyridine90°C65%
EthanolAcetic acid80°C76%
DMFK₂CO₃60°C68%

Findings :

  • Polar aprotic solvents (DMF) enhance alkylation but require rigorous drying.

  • Acidic conditions (acetic acid) improve cyclization kinetics.

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes with comparable yields (70%).

  • Continuous flow systems : Automate intermediate steps, achieving 85% purity without chromatography.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8 Hz, 2H, Ar-H), 6.80–3.71 (m, 3H, furan-H), 3.89 (s, 9H, OCH₃).

  • HRMS : m/z calcd for C₂₇H₂₄ClN₃O₅: 522.1423; found: 522.1420.

Purity Assessment

  • HPLC : >95% purity under isocratic conditions (acetonitrile/water, 70:30).

Challenges and Limitations

  • Low yields in MCRs : Steric hindrance from the 3,4,5-trimethoxyphenyl group reduces reactivity (yields drop to 50% with bulkier substituents).

  • Byproduct formation : Competing pathways generate 3%–8% of des-chloro or over-alkylated derivatives .

Chemical Reactions Analysis

Synthetic Methods

This compound is synthesized via multicomponent cyclization reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Key steps include:

  • Condensation : Formation of a Schiff base between 3,4,5-trimethoxybenzaldehyde and furfurylamine in ethanol (40°C, 15–20 min) .

  • Cyclization : Acid-catalyzed (acetic acid) ring closure under reflux (80°C, 20 h) to form the dihydrochromeno-pyrrole core .

  • Chlorination : Post-synthetic introduction of chlorine at the 7-position using POCl₃ or NCS.

Typical yields range from 43–86% depending on substituents and reaction optimization .

Substitution Reactions

The electron-rich aromatic systems and reactive positions enable selective substitutions:

Reaction TypeConditionsProduct ModificationsYield (%)Source
Nucleophilic Aromatic Substitution K₂CO₃, DMF, 80°C7-Cl replaced with -OCH₃, -NH₂62–75
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at C-5 of chromene ring55

Ring-Opening Reactions

The dihydrochromeno-pyrrole system undergoes controlled cleavage under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/EtOH, reflux):

    • Pyrrolone ring opens to form a diketone intermediate, enabling re-functionalization .

    • Example: Conversion to 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one derivatives (yield: 78%) .

  • Basic Hydrolysis (NaOH, H₂O/EtOH):

    • Cleavage of the furan-methyl linkage, yielding a carboxylic acid derivative.

Oxidation and Reduction

ProcessReagents/ConditionsOutcomeNotes
Oxidation KMnO₄, H₂O, 25°CFuran ring oxidizes to maleic acidLimited regioselectivity
Reduction H₂, Pd/C, EtOHChromene double bond saturationRetains pyrrolone C=O

Cross-Coupling Reactions

The chloro substituent at C-7 facilitates metal-catalyzed couplings:

  • Suzuki Coupling :

    • Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to form biaryl derivatives (yield: 60–72%).

  • Buchwald-Hartwig Amination :

    • Introduces alkyl/aryl amines at C-7 (Pd₂(dba)₃, Xantphos, 100°C).

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) causes cleavage of the methoxy groups, forming quinone derivatives.

  • Thermal Stability : Decomposes above 276°C without melting .

Key Data Table: Reaction Optimization

Adapted from multicomponent synthesis studies :

EntrySolventTemp (°C)Time (h)CatalystYield (%)
1EtOH8020AcOH70
2Dioxane40464
3DMF100656

This compound’s reactivity is leveraged in medicinal chemistry for generating analogs with enhanced bioactivity. Further studies are required to explore its catalytic applications and stereochemical transformations .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties
Research indicates that compounds within the chromeno-pyrrole class exhibit significant anticancer activities. The structural features of 7-Chloro-2-(furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione facilitate interactions with biological targets such as enzymes involved in cancer progression. Studies have shown that modifications to the chromeno-pyrrole core can enhance its efficacy against various cancer cell lines.

Case Study:
A study conducted on derivatives of chromeno-pyrroles demonstrated that specific substitutions led to increased inhibition of tumor growth in xenograft models . The presence of the trimethoxyphenyl group was particularly noted for enhancing cytotoxicity.

2. Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. The furan moiety is known for its ability to modulate inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases.

Case Study:
In vitro studies revealed that derivatives similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in cell cultures . This suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders.

Environmental Applications

Wastewater Treatment
The compound's chemical properties make it suitable as an organic treatment agent for wastewater management. Its ability to interact with various pollutants allows for its application in the remediation of contaminated water sources.

Data Table: Environmental Properties

PropertyValue
Boiling Point377.4 ± 37.0 °C
Density1.124 ± 0.06 g/cm³
pKa7.23 ± 0.20

Synthetic Chemistry Applications

Synthesis Pathways
The synthesis of this compound can be achieved through multicomponent reactions that allow for efficient formation of diverse derivatives. This versatility makes it a valuable compound in synthetic organic chemistry.

Synthetic Methods:
Common methods include:

  • Multicomponent Reactions: These reactions facilitate the simultaneous formation of multiple bonds and functional groups.
  • Diels-Alder Reactions: Utilized to construct the chromeno framework efficiently.

Mechanism of Action

The mechanism of action of 7-chloro-2-[(furan-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound may also modulate signaling pathways that regulate inflammation and immune responses .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Yield :

  • The phenethyl group in 4{8–11-24} confers higher yield (72%) compared to furan-2-ylmethyl (4{9–5-21} , 62%), likely due to improved steric compatibility during synthesis .
  • Methoxy groups (e.g., in 4{4–19-7} ) may reduce yields (52%) due to increased steric hindrance.

Melting Point Trends :

  • Hydroxyphenyl derivatives (4{8–11-24} , 4{9–5-21} ) exhibit higher melting points (>295°C and 276–279°C, respectively) than trimethoxyphenyl analogs (4{4–19-7} , 195–197°C), attributed to stronger intermolecular hydrogen bonding .

Spectral Signatures :

  • The 3,4,5-trimethoxyphenyl group in 4{4–19-7} shows a distinct singlet (δ 6.67 ppm) in ¹H NMR, while furan-2-ylmethyl substituents produce characteristic dd/d signals (δ 6.25–6.39 ppm) .
  • IR carbonyl stretches vary slightly (1694–1711 cm⁻¹), reflecting electronic differences between electron-withdrawing (Cl) and donating (OCH₃) groups .

Electronic and Steric Effects

  • Furan-2-ylmethyl : The oxygen atom in furan participates in conjugation, reducing overall hydrophobicity compared to purely alkyl substituents (e.g., phenethyl) .
  • Chloro Substituent : The 7-chloro group increases electrophilicity at the chromene core, facilitating nucleophilic attacks in further functionalization .

Biological Activity

7-Chloro-2-(furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action and therapeutic potential based on various studies.

Chemical Structure and Properties

This compound belongs to the class of chromeno[2,3-c]pyrroles, characterized by their bicyclic structure. The presence of multiple functional groups such as the chloro group and methoxy substituents contributes to its biological activity.

Structural Formula

The structural formula can be represented as follows:

C20H18ClNO5\text{C}_{20}\text{H}_{18}\text{Cl}\text{N}\text{O}_{5}

Antioxidant Activity

Research indicates that derivatives of chromeno[2,3-c]pyrrole exhibit significant antioxidant properties . A study highlighted that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antiviral Properties

Notably, some chromeno[2,3-c]pyrrole derivatives have been identified as inhibitors of the Main protease (Mpro) of SARS-CoV-2. This suggests a potential role in antiviral therapies against COVID-19 .

Glucokinase Activation

Certain studies have shown that compounds within this class can act as glucokinase activators , which may have implications for diabetes management by enhancing insulin secretion in response to glucose levels .

The mechanisms underlying these activities often involve modulation of enzymatic pathways and interaction with cellular receptors. For instance:

  • Antioxidant Mechanism : The compounds may enhance the expression of antioxidant enzymes or directly neutralize reactive oxygen species.
  • Antiviral Mechanism : Inhibition of viral proteases disrupts viral replication cycles.

Study 1: Antioxidant Assessment

A comprehensive study assessed the antioxidant capacity of various chromeno[2,3-c]pyrrole derivatives. The results indicated that compounds with higher electron-donating groups exhibited enhanced radical scavenging activities. The study utilized several assays including DPPH and ABTS to quantify antioxidant capacity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
7-Chloro derivative2530
Control (Ascorbic Acid)1015

Study 2: Antiviral Efficacy

In vitro studies demonstrated that certain derivatives could inhibit Mpro activity effectively. The inhibition constant (Ki) was determined using enzyme kinetics.

CompoundKi (µM)
7-Chloro derivative0.5
Control (Remdesivir)0.1

Study 3: Glucokinase Activation

A pharmacological evaluation showed that the compound enhanced glucose-stimulated insulin secretion in pancreatic beta cells by activating glucokinase.

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves multi-step protocols, including cyclocondensation of chlorinated precursors with furan-containing intermediates under acid catalysis. Vydzhak and Panchishin’s work on analogous dihydrochromeno-pyrrole-diones demonstrates alkylation of aryl precursors followed by cyclization, with yields influenced by solvent polarity and temperature . For optimization, employ statistical design of experiments (DoE) (e.g., factorial design) to systematically evaluate interactions between variables like catalyst loading (e.g., 0.5–2.0 mol%), temperature (80–120°C), and reaction time (12–24 hours). This approach minimizes experimental iterations while identifying critical parameters .

Basic: Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

Answer:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves substituent positioning, particularly for the furan and trimethoxyphenyl groups.
  • Mass spectrometry (HRMS) confirms molecular mass and fragmentation patterns.
  • HPLC-PDA assesses purity, with mobile-phase optimization (e.g., acetonitrile/water gradients) critical for resolving polar byproducts.
    Refer to Vydzhak’s characterization of analogous compounds for protocol standardization .

Basic: What strategies enable functional group diversification at specific positions of the core structure?

Answer:

  • Position 2 (furan-methyl): Substitute with alkyl/aryl halides via nucleophilic substitution.
  • Position 1 (trimethoxyphenyl): Utilize Suzuki-Miyaura coupling for aryl group variation.
  • Position 7 (chloro): Explore halogen exchange (e.g., Finkelstein reaction) for bromo/iodo derivatives.
    Vydzhak’s synthesis of 2-alkyl-1-aryl analogs provides a template for regioselective modifications .

Advanced: How can computational methods predict reactivity and stability under varying experimental conditions?

Answer:
Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying transition states and energy barriers for key steps like cyclization. Reaction path search algorithms (e.g., AFIR) screen potential intermediates, while machine learning prioritizes experimental conditions. ICReDD’s integrated framework reduces development time by 40–60% by linking computational predictions with experimental validation .

Advanced: How can researchers resolve contradictions in bioactivity data across studies of structural analogs?

Answer:

  • Comparative QSAR studies: Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity trends.
  • Dose-response reevaluation: Test analogs under standardized assays (e.g., fixed ATP concentrations in kinase inhibition studies).
  • Meta-analysis: Apply statistical tools (e.g., hierarchical clustering) to identify outliers or confounding variables. Reference ’s synthetic diversity for structural-activity relationship (SAR) validation .

Advanced: What methodologies integrate experimental data with computational models to enhance reaction pathway predictions?

Answer:

  • Feedback-driven optimization: Use experimental yields/stability data to refine computational parameters (e.g., solvent effects in DFT calculations).
  • Cheminformatics pipelines: Train neural networks on reaction databases to predict feasible pathways.
    ICReDD’s workflow exemplifies this by iterating between quantum calculations and high-throughput experimentation .

Basic: How should researchers design initial bioactivity screening protocols?

Answer:

  • In vitro assays: Prioritize target-specific screens (e.g., kinase inhibition, cytotoxicity against cancer cell lines).
  • Dose range: Test 0.1–100 μM concentrations in triplicate.
  • Controls: Include positive (e.g., staurosporine for kinase assays) and vehicle controls.
    Leverage experimental design principles from ’s training modules for reproducibility .

Advanced: What analytical approaches characterize degradation products under stressed conditions?

Answer:

  • Forced degradation studies: Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative (H₂O₂) conditions.
  • LC-MS/MS: Identify degradation products via fragmentation patterns.
  • Kinetic modeling: Use Arrhenius plots to predict shelf-life.
    Refer to stability protocols in Vydzhak’s synthetic work for baseline methodologies .

Advanced: How can reaction engineering improve scalability without compromising stereochemical integrity?

Answer:

  • Continuous-flow systems: Enhance heat/mass transfer for exothermic cyclization steps.
  • In-line analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Catalyst immobilization: Use heterogenized acids (e.g., sulfonic acid-functionalized silica) to minimize byproducts.
    ’s micronization techniques may aid in particle-size control for consistent reactivity .

Advanced: What statistical frameworks are optimal for analyzing multivariate data in structure-activity studies?

Answer:

  • Partial Least Squares Regression (PLSR): Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.
  • Principal Component Analysis (PCA): Reduce dimensionality in datasets with >10 variables.
  • Bayesian optimization: Guide iterative SAR exploration.
    The Polish Journal’s review () provides case studies applying these methods to chemical optimization .

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